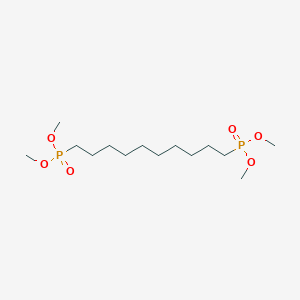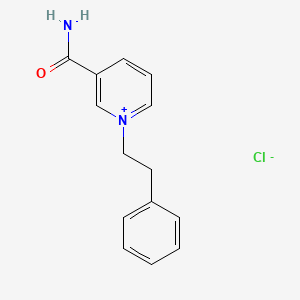
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate is a chemical compound with the molecular formula C10H8Cl4N2O2S and a molecular weight of 362.05 g/mol . It is characterized by the presence of a tetrachlorophenyl group, a thiourea moiety, and an ethyl ester functional group. This compound is typically a yellow to off-white solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves the reaction of 2,3,5,6-tetrachlorophenyl isothiocyanate with ethyl carbamate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino or thiol-substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrachlorophenyl group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target. This interaction can disrupt normal cellular processes, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
- Ethyl 3-(2,3,4,5-tetrachlorophenyl)thioureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)ureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidopropionate
These compounds share structural similarities but differ in the position of chlorine atoms or the nature of the ester group. The unique combination of the tetrachlorophenyl group and thiourea moiety in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H8Cl4N2O2S |
|---|---|
Molekulargewicht |
362.1 g/mol |
IUPAC-Name |
ethyl N-[(2,3,5,6-tetrachlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8Cl4N2O2S/c1-2-18-10(17)16-9(19)15-8-6(13)4(11)3-5(12)7(8)14/h3H,2H2,1H3,(H2,15,16,17,19) |
InChI-Schlüssel |
XJWKXVRUGKTLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=S)NC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)





![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)


![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)

![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
